molecular formula C25H32N2O2S2 B2896471 6-(tert-butyl)-2-{[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]sulfanyl}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile CAS No. 625371-93-9

6-(tert-butyl)-2-{[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]sulfanyl}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

Cat. No. B2896471
CAS RN: 625371-93-9
M. Wt: 456.66
InChI Key: KOKGGPSAYSHQSL-UHFFFAOYSA-N
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Description

6-(tert-butyl)-2-{[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]sulfanyl}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is a useful research compound. Its molecular formula is C25H32N2O2S2 and its molecular weight is 456.66. The purity is usually 95%.
BenchChem offers high-quality 6-(tert-butyl)-2-{[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]sulfanyl}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(tert-butyl)-2-{[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]sulfanyl}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactivity and Synthesis Applications

The reactivity of thiophene derivatives in the Diels-Alder reaction demonstrates the potential for creating complex heterocyclic systems. For example, studies have shown that condensed thiophenes can react with electron-poor olefins to yield products through addition followed by hydrogen sulphide elimination, highlighting their utility in synthesizing novel organic compounds (Al-Omran et al., 1996). Furthermore, the cyclotetramerisations of sulfanyl substituted pyrazine-2,3-dicarbonitriles and phthalonitriles have led to the creation of zinc azaphthalocyanines and phthalocyanines, indicating the compound's relevance in the field of coordination chemistry and materials science (Mørkved et al., 2008).

Photovoltaic and Optical Properties

The structural and optical properties of 4H-pyrano[3, 2-c]quinoline derivatives have been studied for their potential application in thin films and photovoltaic devices. These studies reveal that the derivatives exhibit promising photovoltaic properties when used in organic–inorganic photodiode fabrication, suggesting their potential use in the development of new electronic and optoelectronic devices (Zeyada et al., 2016; Zeyada et al., 2016).

Material Science and Electronics

Research into the synthesis and spectral parameters of tetra(6-tert-butyl-2,3-quinoxalino)porphyrazine and its metal complexes has provided insights into the solubility and electronic absorption spectra of macrocyclic compounds in organic solvents, highlighting their potential application in material science and electronics (Efimova et al., 2008).

properties

IUPAC Name

6-tert-butyl-2-[2-(oxan-2-yloxy)ethylsulfanyl]-4-thiophen-2-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O2S2/c1-25(2,3)17-9-10-20-18(15-17)23(21-7-6-13-30-21)19(16-26)24(27-20)31-14-12-29-22-8-4-5-11-28-22/h6-7,13,17,22H,4-5,8-12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKGGPSAYSHQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C(=C(C(=N2)SCCOC3CCCCO3)C#N)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(tert-butyl)-2-{[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]sulfanyl}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

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